methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate
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Overview
Description
Methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxyphenyl group, a methylsulfonyl group, and an alanyl moiety, all of which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyaniline with a suitable reagent to introduce the ethoxy group.
Introduction of the Methylsulfonyl Group: The intermediate is then reacted with a methylsulfonyl chloride in the presence of a base to form the methylsulfonyl derivative.
Coupling with Alanyl Moiety: The final step involves coupling the methylsulfonyl derivative with an alanyl moiety using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate involves its interaction with specific molecular targets. The ethoxyphenyl and methylsulfonyl groups may interact with enzymes or receptors, modulating their activity. The alanyl moiety can facilitate binding to biological macromolecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate
- Ethyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate
- Methyl 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate
Uniqueness
Methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C20H24N2O6S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-ethoxy-N-methylsulfonylanilino)propanoylamino]benzoate |
InChI |
InChI=1S/C20H24N2O6S/c1-5-28-16-12-10-15(11-13-16)22(29(4,25)26)14(2)19(23)21-18-9-7-6-8-17(18)20(24)27-3/h6-14H,5H2,1-4H3,(H,21,23) |
InChI Key |
USWHKLQXSJCKDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C |
Origin of Product |
United States |
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